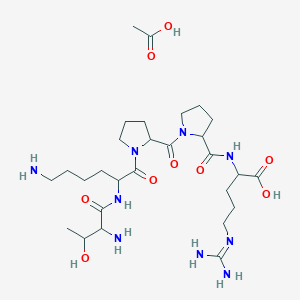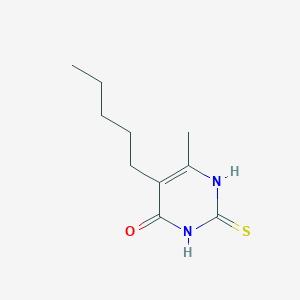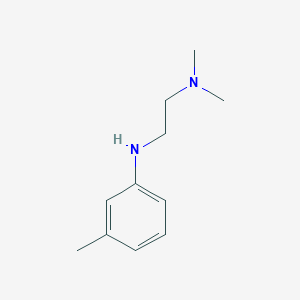
N,N-Dimethyl-N'-m-tolyl-ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-m-tolyl-ethane-1,2-diamine: is an organic compound with the molecular formula C16H20N2. It is a derivative of ethane-1,2-diamine where the nitrogen atoms are substituted with methyl and m-tolyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N-Dimethyl-N’-m-tolyl-ethane-1,2-diamine typically begins with ethane-1,2-diamine.
Methylation: The nitrogen atoms are methylated using methyl iodide or dimethyl sulfate under basic conditions.
Tolyl Substitution: The m-tolyl group is introduced through a nucleophilic substitution reaction using m-tolyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis is often carried out in batch reactors where the reagents are added sequentially, and the reaction conditions are carefully controlled to optimize yield and purity.
Continuous Process: For large-scale production, continuous flow reactors may be used to maintain a steady-state reaction environment, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-N’-m-tolyl-ethane-1,2-diamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or m-tolyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products:
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Corresponding amines or reduced forms.
Substitution Products: Compounds with new substituents replacing the original methyl or m-tolyl groups.
Scientific Research Applications
Chemistry:
Ligand Formation: N,N-Dimethyl-N’-m-tolyl-ethane-1,2-diamine acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins.
Dye Manufacturing: It is also employed in the synthesis of dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Binding: N,N-Dimethyl-N’-m-tolyl-ethane-1,2-diamine binds to specific enzyme active sites, inhibiting their activity and affecting metabolic pathways.
Receptor Interaction: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
N,N-Dimethyl-1,2-ethanediamine: Similar in structure but lacks the m-tolyl group, making it less bulky and potentially less selective in its interactions.
N,N-Diethylethane-1,2-diamine: Contains ethyl groups instead of methyl and m-tolyl groups, leading to different steric and electronic properties.
N,N,N’,N’-Tetramethylethylenediamine: Features four methyl groups, providing different coordination chemistry and reactivity.
Uniqueness:
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(3-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-10-5-4-6-11(9-10)12-7-8-13(2)3/h4-6,9,12H,7-8H2,1-3H3 |
InChI Key |
UBOPQEUFWPCPRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12121023.png)
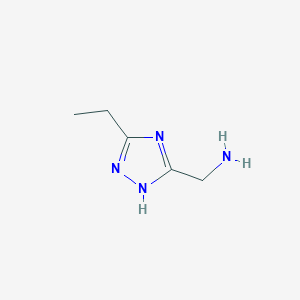

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(1-methylethyl)-, methyl ester](/img/structure/B12121039.png)
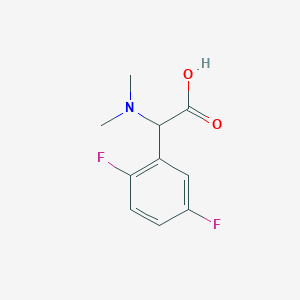
![5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B12121052.png)
![4H-1,2,4-Triazole-4-acetic acid, 3-amino-5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B12121068.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12121081.png)

![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12121089.png)
